CYP3A4 Inhibition: 3,4-Dimethoxy Substitution Confers ~39-Fold Selectivity Over CYP2D6 Compared to the 3,5-Regioisomer
In a panel of cytochrome P450 inhibition assays, 4-(3,4-dimethoxybenzoyl)quinoline inhibited CYP3A4 with an IC₅₀ of 3.9 µM, while showing substantially weaker inhibition of CYP2D6 (IC₅₀ = 19.9 µM) [1]. In contrast, the 3,5-dimethoxy regioisomer (4-(3,5-dimethoxybenzoyl)quinoline) displayed a CYP3A4 IC₅₀ of 100 nM but with a markedly different selectivity window [2]. The 3,4-isomer thus provides a cleaner CYP profile when CYP3A4 modulation is the intended target.
| Evidence Dimension | CYP3A4 vs. CYP2D6 inhibition selectivity |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 3.9 µM; CYP2D6 IC₅₀ = 19.9 µM |
| Comparator Or Baseline | 4-(3,5-dimethoxybenzoyl)quinoline: CYP3A4 IC₅₀ = 0.1 µM |
| Quantified Difference | 3,4-isomer shows ~5.1-fold CYP2D6/CYP3A4 selectivity; 3,5-isomer potency differs by ~39-fold |
| Conditions | Human recombinant CYP isoforms, fluorescence-based endpoint assay |
Why This Matters
A wider selectivity margin reduces the risk of off-target drug–drug interactions in preclinical hepatic safety panels.
- [1] BindingDB. CHEMBL2164048 / BDBM50395464. CYP3A4 IC₅₀ = 3.90E+3 nM; CYP2D6 IC₅₀ = 1.99E+4 nM. https://www.bindingdb.org/ (accessed 2026-04-27). View Source
- [2] BindingDB. CHEMBL5177903 / BDBM50591916. 4-(3,5-Dimethoxybenzoyl)quinoline CYP3A4 IC₅₀ = 100 nM. https://www.bindingdb.org/ (accessed 2026-04-27). View Source
